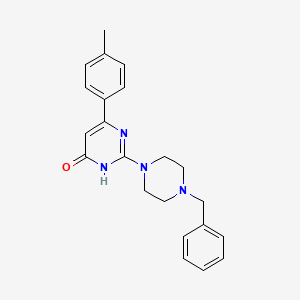![molecular formula C22H17ClN2O3 B6087656 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6087656.png)
5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide, also known as CDMB, is a benzoxazole derivative that has been studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and interesting biochemical and physiological effects, making it a promising candidate for further research.
作用机制
5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been found to inhibit the activity of heat shock protein 90 (Hsp90), which is a chaperone protein that plays a key role in the folding and stabilization of many oncogenic proteins. By inhibiting the activity of Hsp90, 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide disrupts the folding and stabilization of these oncogenic proteins, leading to their degradation and ultimately inhibiting tumor growth.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been found to have other interesting biochemical and physiological effects. Studies have shown that 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. Furthermore, 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been found to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
实验室实验的优点和局限性
One advantage of 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is its relatively simple synthesis method, which makes it accessible for laboratory research. Additionally, 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been found to have a low toxicity profile, which is important for laboratory experiments. However, one limitation of 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is its specificity for Hsp90, which may limit its potential applications in other areas of research.
未来方向
There are several potential future directions for research on 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide. One area of interest is the development of 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration of 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide, as well as its potential side effects. Additionally, research could focus on the development of 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide analogues with improved potency and selectivity. Finally, 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide could be investigated for its potential applications in other areas of research, such as neurodegenerative diseases or infectious diseases.
合成方法
The synthesis of 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide involves the reaction of 2-amino-5-chlorobenzamide with 2-(2-methylphenyl)-1,3-benzoxazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with methoxyamine hydrochloride to yield the final compound.
科学研究应用
5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide exhibits anti-tumor activity in vitro and in vivo, making it a promising candidate for further investigation as a potential anti-cancer agent.
属性
IUPAC Name |
5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-13-5-3-4-6-16(13)22-25-18-12-15(8-10-20(18)28-22)24-21(26)17-11-14(23)7-9-19(17)27-2/h3-12H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPVNVGXUVGTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6087577.png)
![N-[2-(2-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6087583.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B6087591.png)
![2-phenyl-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B6087598.png)
![N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6087607.png)
![2-(2,4-dimethylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide](/img/structure/B6087616.png)
![4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B6087620.png)

![1-methyl-4-(2-phenyl-1,3-thiazol-4-yl)-3-pyridin-2-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087635.png)
![1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B6087644.png)
![1-(3-phenylpropyl)-4-({[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amino)-2-pyrrolidinone](/img/structure/B6087651.png)
![1-(2,3-dimethyl-1H-indol-5-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B6087655.png)
![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B6087672.png)
![5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6087674.png)